molecular formula C19H25FN2O3S2 B2556309 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946305-03-9

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2556309
M. Wt: 412.54
InChI Key: FEUWNLDBBJGYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is widely known for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

One of the scientific research areas related to similar chemical compounds involves the study of polymorphism in pharmaceutical substances. For instance, the investigation into two polymorphs of tolazamide, a sulfonylurea anti-diabetic drug, reveals how different molecular packings and densities can affect the solid-state properties, including the lack of phase transitions under certain conditions. Such studies are crucial for understanding the stability and efficacy of pharmaceuticals (Fedorov et al., 2017).

Catalysis in Organic Synthesis

Research on compounds with similar structures also extends to catalysis in organic synthesis. For example, N-Fluorobenzenesulfonimide (NFSI) has been identified as an effective Ag(i)-catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives, demonstrating the utility of such compounds in facilitating complex chemical reactions. This highlights the role of sulfonamide derivatives in enhancing the efficiency and selectivity of synthetic pathways (Pang et al., 2019).

Development of Anticancer Agents

Another critical application area is the development of anticancer agents. Aminothiazole-paeonol derivatives, including structures related to the query compound, have shown significant anticancer potential against various cancer cell lines. Such research contributes to the discovery of new therapeutic agents with potential application in treating cancers (Tsai et al., 2016).

Fluorination in Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine atoms into molecules is a common strategy to improve drug properties. Studies on compounds like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) explore the effects of fluorination on the enantioselectivity of products, showcasing the importance of structural modifications in achieving desired biological activities (Yasui et al., 2011).

Synthesis and Characterization of Complex Molecules

Research into the synthesis and characterization of complex molecules with therapeutic potential, such as the synthesis of highly potent and selective alpha-1 adrenoceptor radioligands, underscores the broader applications of similar compounds in developing diagnostic tools and treatments for various diseases (Yazawa et al., 1992).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3S2/c1-25-19-7-6-16(12-17(19)20)27(23,24)21-13-18(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUWNLDBBJGYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.